2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid

Beschreibung

Eigenschaften

Molekularformel |

C9H5F4NO3 |

|---|---|

Molekulargewicht |

251.13 g/mol |

IUPAC-Name |

2-fluoro-6-[(2,2,2-trifluoroacetyl)amino]benzoic acid |

InChI |

InChI=1S/C9H5F4NO3/c10-4-2-1-3-5(6(4)7(15)16)14-8(17)9(11,12)13/h1-3H,(H,14,17)(H,15,16) |

InChI-Schlüssel |

FJEATCZCRHVJJP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)NC(=O)C(F)(F)F |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid, a fluorinated aromatic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed insights into its chemical structure, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a thorough analysis of its expected spectroscopic characteristics. Furthermore, we will explore its potential applications and provide essential safety and handling information.

Introduction: The Significance of Fluorinated Benzoic Acids

Fluorine-containing organic molecules have become increasingly important in the design of modern pharmaceuticals and agrochemicals. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.

2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid is a member of the fluorinated benzoic acid family, which are versatile building blocks in organic synthesis. The presence of both a fluorine atom and a trifluoroacetamido group on the benzoic acid core is expected to impart unique electronic and steric properties, making it a valuable intermediate for the synthesis of novel bioactive compounds. This guide will serve as a foundational resource for researchers interested in harnessing the potential of this compound.

Chemical Structure and Physicochemical Properties

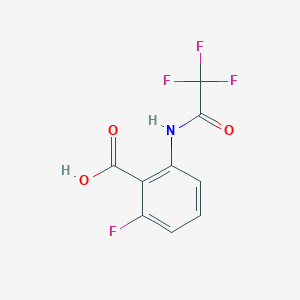

The chemical structure of 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid is characterized by a benzoic acid core substituted with a fluorine atom and a trifluoroacetamido group at the 2 and 6 positions, respectively.

Figure 1: Chemical structure of 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid.

Table 1: Physicochemical Properties of 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid and Related Compounds

| Property | 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid (Predicted) | 2-Amino-6-fluorobenzoic acid[1][2][3][4] | 2-Fluoro-6-(trifluoromethyl)benzoic acid[5][6] |

| CAS Number | Not available | 434-76-4 | 32890-94-1 |

| Molecular Formula | C₉H₅F₄NO₃ | C₇H₆FNO₂ | C₈H₄F₄O₂ |

| Molecular Weight | 267.15 g/mol | 155.13 g/mol | 208.11 g/mol |

| Appearance | White to off-white solid | Light yellow solid | White to almost white powder/crystal |

| Melting Point | >170 °C | 167-169 °C | 86-90 °C |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | Soluble in polar organic solvents | Soluble in polar organic solvents |

| pKa | ~3-4 (Predicted) | Not available | Not available |

Synthesis and Purification

The synthesis of 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid can be achieved through the trifluoroacetylation of its corresponding amine precursor, 2-amino-6-fluorobenzoic acid. This reaction is a standard N-acylation process.

Figure 2: Proposed synthesis workflow for 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid.

Experimental Protocol: Synthesis of 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid

Materials:

-

2-Amino-6-fluorobenzoic acid

-

Trifluoroacetic anhydride

-

Anhydrous tetrahydrofuran (THF)

-

Pyridine (optional, as a base)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-fluorobenzoic acid (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reagent: Slowly add trifluoroacetic anhydride (1.2 eq) to the stirred solution. If desired, pyridine (1.2 eq) can be added to scavenge the trifluoroacetic acid byproduct.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Analysis

The structural confirmation of the synthesized 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid would be performed using a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the amide proton. The aromatic region will likely display a complex multiplet pattern due to the coupling between the aromatic protons and the fluorine atom. The amide proton (N-H) will appear as a broad singlet, and the carboxylic acid proton (O-H) will also be a broad singlet, with their chemical shifts being solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Signals for the aromatic carbons will be observed, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine, carboxylic acid, and trifluoroacetamido groups. The carbonyl carbons of the carboxylic acid and the amide will appear at the downfield region of the spectrum. The trifluoromethyl carbon will show a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a crucial tool for the characterization of fluorinated compounds. It is expected to show two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹[7][8][9].

-

N-H stretch (amide): A sharp peak around 3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption around 1700 cm⁻¹[7][8].

-

C=O stretch (amide): A strong absorption around 1680 cm⁻¹.

-

C-F stretch: Strong absorptions in the region of 1350-1100 cm⁻¹.

Mass Spectrometry

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak (M+) is expected at m/z = 267.15. Characteristic fragmentation patterns would likely involve the loss of the carboxylic acid group, the trifluoroacetyl group, and other fragments.

Potential Applications in Drug Discovery and Development

2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid is a promising building block for the synthesis of a wide range of biologically active molecules. Its structural features suggest potential applications in several areas of drug discovery:

-

Enzyme Inhibitors: The trifluoroacetamido group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with enzyme active sites.

-

Scaffolds for Combinatorial Chemistry: The carboxylic acid group can be readily modified to generate libraries of compounds for high-throughput screening.

-

Probes for Chemical Biology: The fluorine atoms can be used as reporters in ¹⁹F NMR-based screening and mechanistic studies.

The related compound, 2-fluoro-6-methylbenzoic acid, is a key building block for avacopan, a drug used to treat anti-neutrophil cytoplasmic autoantibody-associated vasculitis, and has been used in the synthesis of epidermal growth factor receptor (EGFR) inhibitors[10]. This highlights the potential of this class of compounds in developing new therapeutics.

Safety and Toxicology

While specific toxicity data for 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid is not available, a conservative approach to handling should be adopted based on the known hazards of similar compounds.

GHS Hazard Classification (Predicted):

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid represents a valuable and versatile building block for the advancement of medicinal chemistry and materials science. This in-depth technical guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, a detailed and practical synthetic protocol, and an analysis of its expected spectroscopic characteristics. The insights into its potential applications and safety considerations are intended to equip researchers and scientists with the necessary knowledge to explore the full potential of this promising fluorinated compound. As the demand for novel and effective pharmaceuticals continues to grow, the strategic use of such uniquely functionalized molecules will undoubtedly play a pivotal role in the future of drug discovery.

References

-

PubChem. 2-Fluoro-6-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688123. [Link]

-

PubChem. 2-Fluoro-6-nitrobenzoic acid | C7H4FNO4 | CID 603758. [Link]

-

Kent SB, Mitchell AR, Engelhard M, Merrifield RB. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proc Natl Acad Sci U S A. 1979;76(5):2180-2184. [Link]

- Google Patents.

-

NIST WebBook. Benzoic acid, 2-fluoro-. [Link]

- Google Patents.

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

-

Arkat USA. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. [Link]

-

Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. [Link]

-

Eureka | Patsnap. Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. [Link]

-

NIST WebBook. 4-(Trifluoroacetylamino)benzoic acid, TMS derivative. [Link]

-

NIST WebBook. Benzoic acid, 2-fluoro-. [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

WIPO Patentscope. 1. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

-

ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. [Link]

-

ResearchGate. A convenient trifluoroacetylation of amines with trifluoroacetic acid and titanium tetrachloride. [Link]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions .... [Link]

-

PubMed. N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. [Link]

-

eScholarship. Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. [Link]

-

CORE. Title Infrared Spectra and Molecular Configuration of Benzoic Acid (Special Issue on Physical Chemistry) Author(s) Ha. [Link]

-

PubChem. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-6-fluorobenzoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 2-Amino-6-fluorobenzoic Acid | 434-76-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2-Amino-6-fluorobenzoic acid(434-76-4) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Fluoro-6-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. ossila.com [ossila.com]

Role of fluorine substitution in 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid stability

The following technical guide details the stability mechanics, structural dynamics, and experimental handling of 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid . This analysis synthesizes principles of organofluorine chemistry with physical organic stability profiles.

A Structural & Reactivity Analysis

Executive Summary

2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid represents a highly functionalized "push-pull" scaffold. Its stability is governed by the interplay between the electron-withdrawing trifluoroacetyl (TFA) group, the steric and electronic influence of the ortho-fluorine atom, and the proximity of the carboxylic acid.[1]

While the fluorine atom at the C2 position imparts metabolic resistance and modulates acidity, the molecule’s primary instability arises from the C6-trifluoroacetamido moiety.[1] This group creates a high propensity for cyclodehydration to form a benzoxazinone species under acidic or dehydrating conditions, and hydrolytic cleavage under basic conditions.[1]

Structural Dynamics & Electronic Effects[1]

To understand the stability profile, we must deconstruct the molecule into its interacting vectors.[1] The 1,2,6-substitution pattern creates a crowded environment where steric locking and electronic induction dictate reactivity.[1]

1.1 The "Fluorine Scan": Why Position 2 Matters

The fluorine atom at position 2 (ortho to the carboxylic acid) is not merely a passive substituent.[1] It exerts two critical effects:[1]

-

Inductive Acidification (-I Effect): The high electronegativity of fluorine withdraws electron density from the aromatic ring and the adjacent carboxyl group.[1] This lowers the pKa of the benzoic acid (predicted pKa ~2.5–3.0 vs. 4.2 for benzoic acid), making the carboxylate anion easier to generate but less nucleophilic.[1]

-

Conformational Locking (The Ortho Effect): With an A-value of 0.15, fluorine is small, but in a 1,2,6-trisubstituted system, it restricts the rotation of the carboxyl group.[1] This forces the carboxyl moiety out of planarity with the ring, often angling it toward the amide group, which facilitates intramolecular interactions.[1]

1.2 The Trifluoroacetamido "Warhead"

The -NH-CO-CF

-

Electronic Activation: The strongly electron-withdrawing CF

group pulls density from the amide carbonyl, making the carbonyl carbon highly electrophilic.[1] -

Acidity of the N-H: The CF

group significantly acidifies the amide proton (pKa ~11–12 vs. ~16 for acetamides).[1] This facilitates deprotonation in basic media, leading to rapid hydrolysis or intramolecular nucleophilic attacks.[1]

Stability Mechanisms: The Core Instabilities[1]

The stability of this molecule is binary: it faces cyclization in acid/neutral conditions and hydrolysis in base.[1]

2.1 Cyclodehydration: The Benzoxazinone Pathway

The most critical stability risk for N-acyl anthranilic acid derivatives is the formation of 4H-3,1-benzoxazin-4-ones .

-

Mechanism: The carboxylic acid oxygen attacks the electrophilic amide carbonyl (or the amide nitrogen attacks the activated carboxyl).[1] In this specific molecule, the CF

group activates the amide carbonyl , making it susceptible to attack by the ortho-carboxylate.[1] -

Product: 5-Fluoro-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one .

-

Trigger: This reaction is often spontaneous in the presence of dehydrating agents (e.g., acetic anhydride, EDC) or even upon prolonged storage in acidic media.[1] The 2-fluoro substituent accelerates this by forcing the carboxyl group into a conformation favorable for attack (proximity effect).

2.2 Hydrolytic Cleavage (De-protection)

In aqueous base (pH > 9), the trifluoroacetyl group is labile.[1]

-

Mechanism: Hydroxide ions attack the highly electrophilic carbonyl of the trifluoroacetyl group.[1] The reaction proceeds via a tetrahedral intermediate, expelling the trifluoroacetate anion and reverting the molecule to 2-amino-6-fluorobenzoic acid .

-

Rate: Significantly faster than non-fluorinated acetamides due to the electron-withdrawing power of the CF

group.

2.3 Intramolecular Hydrogen Bonding

A stabilizing interaction exists between the Amide N-H and the Carboxyl C=O (or F atom).[1]

-

H-Bond Network: The N-H...O=C(OH) bond stabilizes the "closed" conformation. While this adds thermodynamic stability to the solid state, it pre-organizes the molecule for the cyclization reaction described above.[1]

Visualization of Pathways[2]

The following diagram maps the competing stability pathways, highlighting the critical role of the CF

Figure 1: Reaction coordinate illustrating the synthesis, cyclization risk, and hydrolytic degradation pathways.[1][2][3][4][5]

Experimental Validation Protocols

To validate the stability profile in a drug development context, the following protocols are recommended.

4.1 Synthesis & Isolation (Minimizing Cyclization)

-

Reagents: 2-Amino-6-fluorobenzoic acid + Trifluoroacetic anhydride (TFAA).

-

Critical Control: Perform at 0°C in dichloromethane (DCM). Avoid heating.

-

Quench: Quench with ice-cold water immediately. Do not use basic workup (risk of hydrolysis) or acidic heating (risk of cyclization).[1]

-

Purification: Recrystallize from non-protic solvents (e.g., Hexane/EtOAc) rather than acid/base extraction.

4.2 pH-Rate Profile Assay (Protocol)

Objective: Determine the half-life (

-

Preparation: Prepare a 1 mM stock solution of the target acid in Acetonitrile.

-

Buffers: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.

-

Incubation:

-

Mix 10 µL stock + 990 µL buffer.

-

Incubate at 37°C in a thermomixer.

-

-

Sampling:

-

Inject 10 µL aliquots into HPLC at t=0, 1h, 4h, 8h, 24h.

-

-

Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

-

Detection: UV at 254 nm.

-

Quantification: Track disappearance of Target Peak and appearance of 2-amino-6-fluorobenzoic acid (Hydrolysis) or Benzoxazinone (Cyclization - usually elutes later due to higher lipophilicity).

-

4.3 Quantitative Comparison Table (Predicted)

| Parameter | Non-Fluorinated Analog (Anthranilic) | Target: 2-Fluoro-6-(TFA) Benzoic Acid | Mechanism of Shift |

| pKa (COOH) | ~4.8 | ~2.8 | Inductive withdrawal by ortho-F. |

| Cyclization Rate ( | Slow (Requires | Fast | CF |

| Hydrolysis | Hours | Minutes | CF |

| Metabolic Stability | Low (Ring hydroxylation) | High | F blocks C2 oxidation; CF |

References

-

Ortho-Fluorine Effects on Amide Hydrolysis

- Hydrolysis, polarity, and conformational impact of C-terminal partially fluorin

- Source: PMC / NIH.

-

Benzoxazinone Cyclization Mechanism

- Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Deriv

-

Source: Iranian Journal of Organic Chemistry.[6]

-

(General Journal Link for verification of method)

-

Trifluoroacetamido Group Stability

- Instability of Amide Bond with Trifluoroacetic Acid: Mechanistic Insights.

- Source: ACS Omega / ResearchG

-

[1]

-

General Fluorine Substitution Effects

- Conformational analysis and intramolecular interactions in aminofluorobenzoic acids.

- Source: Journal of Physical Chemistry A / PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyclization of Hindered Fluorinated Dichloro(5- and 6-)alkenyl Radicals. Structural Effects of Olefins on the Selective Formation of 5-exo and 6-endo Cyclization Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journals.iau.ir [journals.iau.ir]

Protocol for synthesizing quinazolinones using 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid

Application Note & Protocol

A Versatile Two-Step Protocol for the Synthesis of Novel 8-Fluoro-quinazolin-4(3H)-ones from 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic Acid

Abstract

Quinazolinones are a foundational scaffold in medicinal chemistry, present in numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] This application note details a robust and versatile two-step protocol for the synthesis of 8-fluoro-substituted quinazolin-4(3H)-ones. The synthesis commences with the readily available starting material, 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid, which undergoes a cyclocondensation reaction followed by a mild deprotection step. The strategic placement of a fluorine atom at the 8-position can significantly modulate the physicochemical and pharmacological properties of the final compound. The trifluoroacetamido group serves as an effective and easily removable protecting group for the aniline nitrogen, facilitating a clean cyclization.[4] This guide provides a comprehensive walkthrough of the synthetic pathway, mechanistic insights, detailed experimental procedures, and characterization data, tailored for researchers in synthetic chemistry and drug development.

Introduction and Scientific Rationale

The synthesis of the quinazolinone core is a well-established field, with numerous methods developed from anthranilic acid and its derivatives.[5][6][7] A common and highly effective strategy involves the initial formation of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate from N-acylanthranilic acid, which is subsequently reacted with a primary amine to yield the desired 2,3-disubstituted-4(3H)-quinazolinone.[8][9][10]

This protocol leverages that classical approach, adapted for the specific starting material 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid . The choice of this substrate is deliberate and offers several advantages:

-

Strategic Fluorination: The fluorine atom at the 2-position of the benzoic acid ultimately becomes the 8-fluoro substituent on the quinazolinone ring. Halogenation at this position is a key strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity.

-

Robust Amine Protection: The trifluoroacetamido (-NHCOCF₃) group is an excellent protecting group for the aniline nitrogen. Its strong electron-withdrawing nature deactivates the amine, preventing unwanted side reactions during the initial acylation/cyclization step.

-

Mild Deprotection: The trifluoroacetyl (Tfa) group is notoriously labile under mild basic conditions, allowing for its efficient removal without compromising the integrity of the newly formed quinazolinone core.[4][11] This orthogonality is crucial for synthesizing complex molecules.

The overall synthetic strategy is a two-stage process:

-

Stage 1: Cyclocondensation. The starting benzoic acid is first converted in situ to an N-acylanthranilic acid derivative, which then cyclizes to a benzoxazinone. This reactive intermediate is immediately treated with a primary amine (R²-NH₂) to forge the quinazolinone ring system.

-

Stage 2: Deprotection. The trifluoroacetyl group is selectively cleaved to reveal the free amine, yielding the final 8-fluoro-quinazolin-4(3H)-one derivative.

Mechanistic Pathway and Workflow

The reaction proceeds through a logical sequence of transformations, beginning with the activation of the carboxylic acid, followed by intramolecular cyclization, nucleophilic attack by an external amine, and concluding with a final deprotection step.

Visualizing the Synthetic Workflow

The following diagram outlines the high-level experimental workflow from starting material to the purified final product.

Caption: High-level workflow for the two-stage synthesis.

Visualizing the Chemical Transformation

This diagram illustrates the transformation of the key chemical structures throughout the protocol.

Caption: Simplified reaction scheme showing key intermediates.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Acyl chlorides, thionyl chloride, and pyridine are corrosive and toxic; handle with extreme care.

Protocol 1: Synthesis of 2,3-Disubstituted-8-fluoro-quinazolin-4(3H)-one (Protected Intermediate)

This protocol describes a general one-pot procedure for the cyclocondensation reaction.

Materials and Reagents:

-

2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid

-

Anhydrous Acetic Anhydride (Ac₂O) or Thionyl Chloride (SOCl₂)

-

Appropriate Primary Amine (e.g., Aniline, Benzylamine)

-

Anhydrous Pyridine or N,N-Dimethylformamide (DMF)

-

Glacial Acetic Acid

-

Standard laboratory glassware, reflux condenser, magnetic stirrer with heating.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid (1.0 eq).

-

Formation of Benzoxazinone: Add glacial acetic acid (5-10 mL per gram of starting material) followed by acetic anhydride (3.0 eq).[6] Heat the mixture to reflux (approx. 120-130 °C) for 1-2 hours. The formation of the benzoxazinone intermediate can be monitored by TLC if desired. This step is analogous to the common method of preparing benzoxazinones from anthranilic acids.[10]

-

Quinazolinone Formation: After cooling the mixture slightly, add the primary amine (R²-NH₂, 1.1 eq) dropwise.

-

Reaction: Heat the reaction mixture back to reflux and maintain for 3-6 hours. Monitor the reaction progress by TLC until the starting benzoxazinone spot has been consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into a beaker of ice-cold water with stirring.

-

A precipitate of the crude product should form. If not, adjust the pH to ~7-8 with a saturated sodium bicarbonate solution.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product under vacuum.

-

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure protected quinazolinone.

Protocol 2: Deprotection to Yield Final 8-Fluoro-quinazolin-4(3H)-one

This protocol details the mild basic hydrolysis of the trifluoroacetamide protecting group.[4]

Materials and Reagents:

-

Protected 8-Fluoro-quinazolinone (from Protocol 1)

-

Methanol (MeOH)

-

Deionized Water

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH, 1M solution)

-

Hydrochloric Acid (HCl, 1M solution)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the protected quinazolinone (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 ratio).

-

Base Addition: Add potassium carbonate (2.0-3.0 eq) to the solution.[4] Alternatively, a dilute aqueous solution of NaOH or LiOH can be used.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. The reaction is typically complete when TLC analysis shows full consumption of the starting material.

-

Work-up and Isolation:

-

Reduce the volume of methanol under reduced pressure.

-

Neutralize the aqueous solution carefully with 1M HCl until the product precipitates out (typically around pH 7).

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water to remove any residual salts.

-

-

Purification and Characterization:

-

Dry the final product under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

-

Confirm the structure and purity of the final 8-fluoro-quinazolin-4(3H)-one derivative using NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and IR spectroscopy.

-

Summary of Reaction Parameters

The following table provides representative data for this synthetic sequence. Actual results may vary based on the specific substituents (R¹ and R²) chosen.

| Parameter | Stage 1: Cyclocondensation | Stage 2: Deprotection |

| Key Reagents | Acetic Anhydride, Primary Amine (R²NH₂) | Potassium Carbonate (K₂CO₃) |

| Solvent | Glacial Acetic Acid | Methanol / Water |

| Temperature | 120-130 °C (Reflux) | Room Temperature (20-25 °C) |

| Typical Time | 4-8 hours | 4-12 hours |

| Typical Yield | 70-90% | 85-98% |

| Purification Method | Recrystallization (Ethanol/Water) | Recrystallization (Ethanol or Ethyl Acetate) |

Troubleshooting

-

Low Yield in Stage 1: Ensure all reagents and glassware are anhydrous, as water can hydrolyze the acetic anhydride and the benzoxazinone intermediate. Consider using SOCl₂ in place of acetic anhydride for a more reactive acylating agent.

-

Incomplete Deprotection in Stage 2: If the reaction stalls, gentle heating (40-50 °C) can be applied. Alternatively, a stronger base like 1M NaOH can be used, but care must be taken to avoid hydrolysis of other sensitive functional groups.

-

Product Fails to Precipitate: If the product is soluble in the work-up solution, extraction with an organic solvent (e.g., ethyl acetate) followed by drying and evaporation will be necessary to isolate the product.

References

- Dabholkar, V. V., & Ansari, F. Y. (2015). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 10(1), 23–30.

- Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Advances, 5(1), 1-10.

- Patil, D. A., Patil, P. O., Patil, G. B., & Surana, S. J. (2011). Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. Mini reviews in medicinal chemistry, 11(8), 633–641.

- Al-Ostath, A. I., Al-Assar, Z. A., El-Shorbagy, M. A., & El-Ashry, E. S. H. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(1), 23–30.

- Li, W., He, F., & Chen, Y. (2012). Synthesis of 3-Substituted and 2,3-Disubstituted Quinazolinones via Cu-Catalyzed Aryl Amidation. The Journal of organic chemistry, 77(5), 2450–2455.

- Al-Suhaimi, K. S., & El-Gazzar, A. R. B. A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules (Basel, Switzerland), 28(2), 859.

- A Review on 4(3H)-quinazolinone synthesis.

- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).

-

Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. - ResearchGate. Available at: [Link]

- Li, Y., Zhang, Y., Wang, Y., Zhang, Y., Li, Y., & Li, J. (2022). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Molecules (Basel, Switzerland), 27(19), 6608.

-

Synthesis of quinazolines from 2−aminobenzylalcohols and nitriles. - ResearchGate. Available at: [Link]

-

Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. - ResearchGate. Available at: [Link]

- Asadipour, A., Fakharian, M., & Jesudason, P. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian journal of pharmaceutical research : IJPR, 12(3), 355–363.

-

Organic Chemistry Portal. Trifluoroacetamides. Available at: [Link]

Sources

- 1. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijprajournal.com [ijprajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Trifluoroacetamides [organic-chemistry.org]

Application Notes and Protocols: Cyclization Reactions of 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic Acid

Introduction: A Versatile Fluorinated Building Block in Heterocyclic Synthesis

2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid is a highly functionalized aromatic compound poised for strategic application in the synthesis of valuable heterocyclic scaffolds. The strategic placement of an ortho-fluorine atom, a carboxylic acid, and a trifluoroacetamido group provides multiple reactive handles for intramolecular cyclization reactions. This guide provides a comprehensive overview of two primary cyclization pathways for this substrate: intramolecular nucleophilic aromatic substitution (SNAr) to yield quinazolinone derivatives and cyclodehydration to form benzoxazinone cores. These heterocyclic motifs are of significant interest to researchers in drug discovery and materials science due to their diverse biological activities and unique physicochemical properties.[1][2][3]

The trifluoroacetamido group serves a dual role in these transformations. Its strong electron-withdrawing nature can influence the reactivity of the aromatic ring, while also acting as a precursor to the amine functionality in the resulting heterocycle.[4] Furthermore, the fluorine atom at the 2-position is an excellent leaving group for nucleophilic aromatic substitution, facilitating ring closure. This document provides detailed mechanistic insights and step-by-step protocols for researchers, scientists, and drug development professionals to effectively utilize this versatile building block.

Part 1: Intramolecular Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of Quinazolinones

One of the most powerful applications of 2-fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid is its conversion to quinazolinone derivatives. This transformation proceeds via an intramolecular nucleophilic aromatic substitution (SNAr) pathway, a well-established method for the formation of heterocyclic rings.[4]

Mechanistic Rationale

The reaction is initiated by the deprotonation of the trifluoroacetamido group under basic conditions, generating a nucleophilic amide anion. This anion then attacks the carbon atom bearing the fluorine, displacing the fluoride ion and forming the quinazolinone ring. The carboxylic acid group is subsequently deprotonated in the basic medium. An acidic workup is required to protonate the carboxylate and any remaining basic species. The electron-withdrawing trifluoroacetyl group enhances the acidity of the N-H proton, facilitating its removal and initiating the cyclization.

Diagram 1: Proposed Mechanism for Quinazolinone Formation

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Recent advances in the synthesis of 2,3-fused quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic Acid Derivatives

Welcome to the technical support center for the synthesis and purification of 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important class of molecules.

Introduction

2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid derivatives are valuable building blocks in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. The trifluoroacetamido group serves as a key intermediate and protecting group. However, the synthesis of these compounds is not without its challenges. This guide aims to provide practical, experience-based solutions to improve reaction yields and product purity.

Troubleshooting Guide: Enhancing Reaction Yields and Purity

This section addresses specific issues that may arise during the synthesis of 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid derivatives, with a focus on the critical trifluoroacetylation step of 2-fluoro-6-aminobenzoic acid.

Issue 1: Low Yield of the Desired Trifluoroacetylated Product

Symptoms:

-

The final isolated yield of 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid is consistently below expectations.

-

TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 2-fluoro-6-aminobenzoic acid.

Potential Causes & Solutions:

-

Incomplete Reaction: The trifluoroacetylation of the amino group may be sluggish.

-

Causality: The electron-withdrawing nature of the fluorine and carboxylic acid groups on the aniline ring can decrease the nucleophilicity of the amino group, making it less reactive towards the acylating agent.

-

Solution:

-

Choice of Acylating Agent: While trifluoroacetic anhydride (TFAA) is commonly used, its high reactivity can sometimes lead to side reactions. Consider using a less aggressive acylating agent like ethyl trifluoroacetate in the presence of a suitable base.

-

Reaction Conditions: Ensure anhydrous conditions, as moisture can consume the TFAA. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Temperature and Time: While the reaction is often performed at 0 °C to room temperature, a moderate increase in temperature (e.g., to 40-50 °C) or extending the reaction time may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.

-

-

-

Sub-optimal Base: The choice and amount of base are crucial.

-

Causality: An appropriate base is required to neutralize the trifluoroacetic acid byproduct, which can protonate the starting amine and halt the reaction. However, a base that is too strong can promote side reactions.

-

Solution:

-

Pyridine or Triethylamine (TEA): These are common choices. Pyridine can also act as a nucleophilic catalyst. Use at least one equivalent of the base, with a slight excess (1.1-1.2 equivalents) often being beneficial.

-

Order of Addition: Slowly add the TFAA to a solution of the 2-fluoro-6-aminobenzoic acid and the base in a suitable solvent (e.g., dichloromethane, THF) at a controlled temperature (typically 0 °C).

-

-

Experimental Protocol: Optimized Trifluoroacetylation

-

Dissolve 2-fluoro-6-aminobenzoic acid (1 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Issue 2: Presence of Impurities and Side Products

Symptoms:

-

The crude product is discolored (e.g., yellow or brown).[1]

-

NMR or LC-MS analysis reveals the presence of unexpected byproducts.

Potential Causes & Solutions:

-

Hydrolysis of the Trifluoroacetamide Group:

-

Causality: The trifluoroacetamide group can be susceptible to hydrolysis, especially under basic conditions during workup or purification, reverting to the starting amine.[2] While generally stable, prolonged exposure to strong bases should be avoided.

-

Solution:

-

Mild Workup: Use a weak base like saturated sodium bicarbonate for washing instead of stronger bases like sodium hydroxide.

-

pH Control: Maintain the pH of aqueous solutions below 9 during extraction.

-

-

-

Formation of Di-acylated or Other Byproducts:

-

Causality: The high reactivity of TFAA can sometimes lead to over-acylation or other side reactions, especially if the temperature is not well-controlled.

-

Solution:

-

Controlled Addition: Add the TFAA slowly and maintain a low temperature during the addition to dissipate the heat of the reaction.

-

-

-

Decarboxylation:

-

Causality: While less common under these conditions, ortho-substituted benzoic acids can be prone to decarboxylation at elevated temperatures.

-

Solution: Avoid excessive heating during the reaction and workup.

-

Purification Strategies:

-

Recrystallization: This is often an effective method for purifying the final product. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can be effective.[1] For colored impurities, treatment with activated charcoal during recrystallization can be beneficial.[1][3]

-

Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed.[4] A gradient elution system, for example, starting with hexanes/ethyl acetate and gradually increasing the polarity, is typically effective.

| Purification Method | Advantages | Disadvantages |

| Recrystallization | Scalable, cost-effective, can yield high-purity crystalline material. | May result in lower recovery; not suitable for all impurities. |

| Column Chromatography | High resolution for separating closely related compounds. | More time-consuming, requires larger volumes of solvent, can be less scalable. |

| Acid-Base Extraction | Good for removing acidic or basic impurities. | Risk of product hydrolysis if pH is not carefully controlled. |

Frequently Asked Questions (FAQs)

Q1: My final product is always off-white or yellowish. How can I obtain a pure white solid?

A1: A yellowish or brownish tint is often due to trace organic impurities or byproducts.[1] An effective method to remove these is to dissolve the crude product in a minimal amount of a hot solvent (like ethanol) and add a small amount of activated charcoal.[1][3] Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal.[3] The pure product can then be crystallized by slowly cooling the filtrate.[1]

Q2: I am having trouble with the hydrolysis of the trifluoroacetamide protecting group during subsequent reaction steps. How can I improve its stability?

A2: The stability of the trifluoroacetamide group is pH-dependent. It is most stable under neutral to mildly acidic conditions.[5] Avoid strongly basic conditions (pH > 9) in subsequent reactions or workups.[2] If a basic catalyst is required for a downstream transformation, consider using a non-nucleophilic organic base and running the reaction at the lowest possible temperature.

Q3: Can I use trifluoroacetic acid (TFA) directly as the acylating agent?

A3: While TFA can be used for some acylations, it is generally not effective for forming amides from amines directly. It typically requires an activating agent to form a more reactive species. Using trifluoroacetic anhydride (TFAA) is the standard and more efficient method for this transformation.

Q4: What are the best analytical techniques to monitor the reaction and assess the purity of the final product?

A4:

-

Thin Layer Chromatography (TLC): An excellent and rapid technique to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of the starting material and the presence of any byproducts, along with their molecular weights.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities. ¹⁹F NMR is particularly useful for confirming the presence of the trifluoroacetyl group.

-

High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the final compound with high accuracy.[1]

Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

Caption: A decision-making workflow for troubleshooting low yields.

Diagram 2: Key Steps in Synthesis and Purification

Caption: A flowchart of the synthesis and purification process.

References

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

-

Moini Jazani, A. (2016, November 3). Is ester stable enough during the deprotection of trifluoroacetamide by basic hydrolysis? ResearchGate. Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

- Kent, S. B. H., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 22(1), 57-65.

-

Sikora, A., et al. (2020). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry, 85(23), 15336–15347. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid

Welcome to the Technical Support Center for the purification of 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this specialized fluorinated aromatic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your critical applications.

Introduction to Purification Challenges

2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid is a key building block in the synthesis of various pharmaceuticals. Its unique structure, featuring a fluorine substituent, a carboxylic acid, and a trifluoroacetamido group, presents specific purification challenges. Impurities can arise from unreacted starting materials, side products from the synthetic route, or degradation of the target molecule itself. Achieving high purity (often ≥99%) is crucial for the success of subsequent synthetic steps and the efficacy of the final active pharmaceutical ingredient (API)[1].

This guide will focus on the two primary methods for the purification of solid organic compounds: recrystallization and column chromatography. We will explore the nuances of applying these techniques to 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid, with a focus on practical, field-proven solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid. Each problem is followed by a discussion of probable causes and a step-by-step protocol for resolution.

Problem 1: Oiling Out During Recrystallization

Symptom: Instead of forming crystals upon cooling, the compound separates as an oil.

Probable Causes:

-

High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, leading to the formation of an oil rather than a crystalline solid.

-

Inappropriate Solvent Choice: The solvent may be too good a solvent for the compound, preventing it from reaching a supersaturated state necessary for crystallization.

-

Cooling Too Rapidly: Rapid cooling can favor oil formation over the slower process of crystal lattice formation.

-

Solution is Too Concentrated: An overly concentrated solution can lead to oiling out.

Troubleshooting Protocol:

-

Re-heat the Solution: Gently warm the solution to redissolve the oil.

-

Add More Solvent: Add a small amount of the hot recrystallization solvent to dilute the solution slightly.

-

Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask with a beaker or paper towels can help slow the cooling rate[2].

-

Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.

-

Solvent System Modification: If oiling persists, consider a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.

Problem 2: Poor Recovery of Purified Compound

Symptom: The yield of the recrystallized product is significantly lower than expected.

Probable Causes:

-

Using Too Much Solvent: The most common cause of low recovery is dissolving the compound in an excessive amount of solvent, which keeps a significant portion of the product in the mother liquor even after cooling.

-

Premature Crystallization During Hot Filtration: If the solution cools too much during hot filtration, the product can crystallize in the filter funnel.

-

Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold will redissolve some of the product.

-

Compound is Highly Soluble in the Chosen Solvent at Low Temperatures: The chosen solvent may not be ideal, having a relatively high solubility for the compound even at low temperatures.

Troubleshooting Protocol:

-

Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions, allowing time for the solid to dissolve between additions[3].

-

Pre-heat Filtration Apparatus: To prevent premature crystallization, pre-heat the funnel and receiving flask before hot filtration.

-

Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent.

-

Recover from Mother Liquor: If significant product remains in the mother liquor, you can attempt a second crystallization by evaporating some of the solvent and re-cooling.

-

Re-evaluate Solvent Choice: Perform solubility tests to find a solvent in which the compound has high solubility at elevated temperatures and very low solubility at low temperatures.

Problem 3: Persistent Colored Impurities

Symptom: The final product has a noticeable color (e.g., yellow or brown) instead of being a white or off-white solid.

Probable Causes:

-

Presence of Chromophoric Impurities: The crude product may contain colored by-products from the synthesis.

-

Oxidation: The compound or impurities may be susceptible to oxidation, leading to colored degradation products. This can be exacerbated by heat during recrystallization.

-

Charring: Overheating the solid during dissolution can cause decomposition and charring.

Troubleshooting Protocol:

-

Use of Activated Carbon (Charcoal): Add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb many colored impurities.

-

Caution: Use only a small amount (1-2% of the solute weight) as excessive use can also adsorb the desired product. Do not add activated carbon to a boiling solution as it can cause violent bumping.

-

-

Hot Filtration: After treatment with activated carbon, perform a hot filtration to remove the carbon and adsorbed impurities.

-

Work Under an Inert Atmosphere: If oxidation is suspected, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can help prevent the formation of colored impurities[4][5].

-

Avoid Overheating: Heat the solution gently and do not exceed the boiling point of the solvent for extended periods.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid?

A1: The impurities will largely depend on the synthetic route. A common method for synthesizing N-acylated aminobenzoic acids is the reaction of the corresponding aminobenzoic acid with an acylating agent. Therefore, likely impurities include:

-

Unreacted 2-Fluoro-6-aminobenzoic acid: The starting material for the acylation step.

-

Trifluoroacetic acid or its anhydride: Residual acylating agent or its hydrolysis product.

-

By-products from the acylation reaction: Depending on the specific reagents used.

-

Hydrolysis product: 2-Fluoro-6-aminobenzoic acid, if the trifluoroacetamide group is cleaved during workup or purification.

Q2: How stable is the trifluoroacetamido group during purification?

A2: The trifluoroacetamide (TFA) group is generally stable under neutral and acidic conditions. However, it can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. Therefore, it is advisable to avoid strongly basic conditions during extraction and purification.

Q3: What are some recommended solvents for the recrystallization of 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid?

A3: Finding the ideal solvent often requires some experimentation. Based on the structure (an aromatic carboxylic acid), good starting points for solvent screening include:

-

Water: Benzoic acids often have low solubility in cold water and higher solubility in hot water, making it a good candidate[2][6].

-

Ethanol/Water or Methanol/Water mixtures: A mixed solvent system can be effective. The compound is likely more soluble in alcohols, and water can be added as an anti-solvent.

-

Toluene or Xylenes: These non-polar aromatic solvents can be effective for recrystallizing aromatic compounds.

-

Ethyl Acetate/Hexane mixture: Another common mixed solvent system for compounds of intermediate polarity.

A systematic approach to solvent selection is to test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.

Q4: When should I choose column chromatography over recrystallization?

A4: Column chromatography is generally preferred when:

-

Impurities have similar solubility profiles to the product: Making separation by recrystallization difficult.

-

The product is an oil or a low-melting solid: Not amenable to recrystallization.

-

Multiple components need to be separated from the reaction mixture.

-

A very high degree of purity is required.

For 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid, which is a solid, recrystallization is often the more practical and scalable first-pass purification method. Column chromatography can be used to further purify the material if recrystallization does not provide the desired purity.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

-

Dissolution: Place the crude 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and heat the mixture gently with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

-

Decolorization (if necessary): Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated carbon.

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.

Protocol 2: Flash Column Chromatography

-

Stationary Phase: Silica gel is a common choice for compounds of this polarity.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute the compound. A good starting point for developing a method is to use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A solvent system that gives an Rf value of 0.2-0.4 for the desired compound is often a good starting point for column chromatography.

-

Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

-

Elution: Begin eluting with the initial, low-polarity solvent mixture. Gradually increase the proportion of the more polar solvent to elute the compounds from the column.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Caption: General purification workflow for 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid.

Caption: Decision tree for troubleshooting common recrystallization issues.

References

-

University of California, Irvine. (n.d.). Recrystallization 2. Retrieved from [Link]

-

Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125. Retrieved from [Link]

-

Németi, G., et al. (2022). Enantioselective high-performance liquid chromatographic separation of fluorinated β-phenylalanine derivatives on zwitterionic chiral stationary phases. Journal of Chromatography A, 1670, 462974. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid? Retrieved from [Link]

- Google Patents. (n.d.). Processes for the preparation of fluorinated benzoic acids.

-

Patsnap. (n.d.). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. Retrieved from [Link]

-

WIPO Patentscope. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for purifying p-aminobenzoic.

-

PubMed. (2011). 2-Chloro-6-fluoro-benzoic acid. Retrieved from [Link]

-

PubMed. (2012). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Retrieved from [Link]

- Google Patents. (n.d.). Production of p-aminobenzoic acid.

-

PubMed Central. (2025). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. US2735865A - Process for purifying p-aminobenzoic - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Support Center: Stability & Handling of 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid

Executive Summary & Core Mechanism

The Issue: Researchers working with 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid often report inconsistent yields, "disappearing" starting material during drying, or unexpected peaks in HPLC analysis.

The Cause:

This molecule is a "perfect storm" for thermal decarboxylation . It possesses an electron-withdrawing group (Fluorine) and an ortho-amido group. The trifluoroacetyl moiety increases the acidity of the amide proton, facilitating an intramolecular hydrogen bond with the carboxyl group. Upon heating, this sets up a cyclic transition state that lowers the activation energy for the loss of CO₂, yielding the degradation product

Mechanism of Failure

Understanding the mechanism is the first step to prevention. The decarboxylation proceeds via a concerted cyclic mechanism or a zwitterionic intermediate, accelerated by the electron-deficient nature of the aromatic ring.

Troubleshooting Guide & FAQs

This section addresses specific user scenarios. Follow these diagnostic steps before altering your synthesis route.

Q1: "My product disappears during vacuum oven drying. What is happening?"

Diagnosis: You are likely drying above the thermal threshold (50°C) . Even under vacuum, thermal energy is sufficient to drive the decarboxylation of this labile acid. Solution:

-

Switch to Lyophilization: Freeze-drying from benzene or dioxane (if solubility permits) is the safest method.

-

Desiccator Drying: Use a vacuum desiccator with P₂O₅ at room temperature (20-25°C) . Do not apply external heat.

Q2: "I see a new impurity growing during recrystallization in ethanol."

Diagnosis: Ethanol is a protic solvent. Protic solvents can stabilize the zwitterionic transition state of decarboxylation. Furthermore, boiling ethanol (78°C) exceeds the safe temperature window. Solution:

-

Change Solvent System: Use an Antisolvent Precipitation method at low temperature. Dissolve in a minimum amount of cold THF or Acetone (aprotic), then slowly add cold Hexanes or Heptane to induce precipitation.

-

Temperature Limit: Never exceed 40°C during dissolution.

Q3: "Can I use acid or base to catalyze the reaction?"

Diagnosis: Both extremes of pH accelerate decarboxylation.

-

Acidic conditions: Promote protonation of the ring, facilitating CO₂ loss (Protodecarboxylation).

-

Basic conditions: While salt formation (carboxylate) usually stabilizes the molecule, the presence of the strongly electron-withdrawing trifluoroacetyl group can make the ortho-anion unstable, leading to fragmentation. Solution: Maintain neutral conditions whenever possible. If a base is required for a subsequent step, add it immediately before that step at low temperature.

Validated Experimental Protocols

The following protocols are designed to minimize thermal stress.

Protocol A: Safe Work-up and Isolation

Use this protocol to isolate the acid from a reaction mixture without degradation.

| Step | Action | Technical Rationale |

| 1. Quench | Pour reaction mixture into ice-water (0-5°C) containing dilute HCl (pH 3-4). | Low temp prevents immediate decarboxylation; pH control avoids salt hydrolysis. |

| 2. Extraction | Extract immediately with cold Ethyl Acetate (EtOAc) . | EtOAc is aprotic and extracts the acid efficiently. |

| 3. Drying | Dry organic layer over anhydrous Na₂SO₄ for 15 mins at <20°C. | Magnesium sulfate can be slightly acidic/exothermic; Sodium sulfate is gentler. |

| 4. Concentration | Evaporate solvent on a rotary evaporator. Bath temp: <30°C . Vacuum: <20 mbar. | CRITICAL: Do not heat the bath to speed up evaporation. |

| 5. Storage | Store under Argon at -20°C . | Prevents slow solid-state decarboxylation. |

Protocol B: Stabilization via Methyl Ester Formation

If the free acid is too unstable for your specific application, convert it to the methyl ester immediately. The ester is thermally stable.

-

Dissolution: Dissolve crude acid in MeOH/Benzene (1:4) at 0°C.

-

Methylation: Add TMS-Diazomethane (2.0 equiv) dropwise.

-

Note: Avoid acid-catalyzed esterification (e.g., H₂SO₄/MeOH) as the heat/acid combo will destroy the starting material.

-

-

Completion: Stir at 0°C for 30 min. Monitor TLC.

-

Workup: Quench with acetic acid, concentrate at <40°C.

Decision Matrix for Handling

Use this flow to determine the correct processing path for your sample.

References

-

Mechanisms of Decarboxylation

-

Chuchev, K., & BelBruno, J. J. (2007).[1] Mechanisms of decarboxylation of ortho-substituted benzoic acids. Journal of Molecular Structure: THEOCHEM.

- Context: Establishes the cyclic transition st

-

-

Thermal Stability of Anthranilic Derivatives

-

Pribová, M., et al. (1992).[2] Inhibition of aromatic amino acid decarboxylase. Pharmacological Research.

- Context: Discusses the stability and decarboxylation tendencies of fluorin

-

-

Synthesis & Handling of Fluoro-Benzoic Acids

-

Ozerskaya, A. V., et al. (2022).[3] Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination. Arkivoc.

- Context: Provides protocols for handling labile 2-fluorobenzoic acid derivatives and temperature limits for nucleophilic substitution.

-

-

General Decarboxylation Principles

Sources

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of aromatic amino acid decarboxylase by a group of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Decarboxylation [organic-chemistry.org]

Technical Support Center: Optimizing Recrystallization of 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid

Welcome to the technical support guide for the purification of 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid via recrystallization. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of organic chemistry. Our goal is to empower researchers, scientists, and drug development professionals to overcome common challenges and achieve high purity and yield for this specific molecule.

Understanding the Molecule: A Structural Perspective

Before diving into troubleshooting, it is crucial to analyze the structure of 2-Fluoro-6-(2,2,2-trifluoroacetamido)benzoic acid. Its behavior in various solvents is dictated by three key functional groups:

-

Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It confers acidic properties and promotes solubility in polar, protic solvents (like alcohols and water) and basic aqueous solutions.

-

Fluorine (-F) Substituent: Located at the ortho-position, this electronegative atom contributes to the molecule's overall polarity. While a single fluorine atom can sometimes decrease aqueous solubility compared to its non-fluorinated analog by increasing hydrophobicity, its primary influence here is electronic.[1]

-

Trifluoroacetamido (-NHCOCF₃): This is a highly influential group. The trifluoromethyl (-CF₃) moiety is strongly electron-withdrawing and lipophilic. The amide (-NHCO-) portion can participate in hydrogen bonding. The combination makes this group a complex contributor to the molecule's polarity and solubility profile.[2][3]

The proximity of these three groups allows for the possibility of strong intramolecular hydrogen bonding between the carboxylic acid proton and the fluorine or amide oxygen. This can effectively reduce the molecule's ability to form intermolecular hydrogen bonds with solvents, potentially lowering its solubility in highly polar, protic solvents compared to what might be expected.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the recrystallization process.

Question 1: My compound won't dissolve in the hot solvent, or requires a very large volume. What should I do?

Answer: This is a common issue indicating a poor match between the compound and the solvent.[4] The principle of "like dissolves like" is a good starting point, but the unique intramolecular forces in this molecule can be deceptive.[5][6][7]

-

Immediate Action:

-

Increase Temperature: Ensure your solvent is at or very near its boiling point. Use a reflux condenser to prevent solvent loss during heating.[8]

-

Add More Solvent: Add small increments of hot solvent until the solid dissolves. However, be aware that using an excessive volume will significantly reduce your final yield.[6][9] If the required volume seems impractically large, the solvent is likely unsuitable.

-

-

Systematic Troubleshooting:

-

Re-evaluate Polarity: Your chosen solvent may be too non-polar. The combined polarity of the carboxylic acid and amide groups requires a solvent with moderate to high polarity. Try solvents like ethanol, methanol, or acetone.[10][11]

-

Consider a Solvent Pair: This is often the most effective solution when a single solvent fails.[11] A solvent pair consists of two miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble" or "anti-solvent").[11][12]

-

Procedure: Dissolve your compound in the minimum amount of the hot "soluble solvent" (e.g., ethanol or acetone). Then, add the hot "insoluble solvent" (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point. Add a few drops of the hot soluble solvent to redissolve the precipitate and make the solution clear again. Then, allow it to cool slowly.[12]

-

Recommended Pairs to Test:

-

Ethanol/Water

-

Acetone/Water

-

Ethyl Acetate/Hexane

-

Toluene/Heptane[12]

-

-

-

Question 2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[13] This often happens when the solution is supersaturated at a temperature above the melting point of the solute, or when the rate of cooling is too rapid.[13]

-

Immediate Action:

-

Reheat the solution until the oil completely redissolves.

-

Add a small amount (1-5% of the total volume) of additional hot solvent to reduce the saturation level.[4]

-

Allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or paper towels, and cover the top with a watch glass. This encourages slower, more ordered crystal growth.[9]

-

-

Systematic Troubleshooting:

-

Change Solvents: The boiling point of your chosen solvent might be too high. If possible, select a solvent with a boiling point lower than the melting point of your compound.

-

Reduce Impurity Load: If the crude material is highly impure, the impurities can interfere with crystal lattice formation. Consider a preliminary purification step (like a quick filtration through a silica plug) before recrystallization.

-

Promote Nucleation: If the solution remains clear after slow cooling, induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed crystal" of the pure compound.[4][6]

-

Question 3: The recrystallization worked, but my yield is very low. How can I improve it?

Answer: A low yield is typically caused by one of three factors: using too much solvent, cooling the solution too quickly, or premature filtration.[8][9]

-

Immediate Action & Prevention:

-

Use the Minimum Solvent: During the dissolution step, use only the absolute minimum amount of boiling solvent required to fully dissolve the solid.[6][7] This ensures the solution is saturated upon cooling.

-

Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-30 minutes before filtration.[11] The solubility of the compound is lowest at colder temperatures, maximizing the amount of solid that crystallizes out of solution.

-

Check the Filtrate: If you suspect significant product loss, you can try to recover a "second crop" of crystals by evaporating a portion of the solvent from the filtrate (the mother liquor) and re-cooling.[11] Note that this second crop may be less pure than the first.

-

-

Systematic Troubleshooting:

-

Solvent Choice: The ideal solvent has a steep solubility curve: high solubility at high temperatures and very low solubility at low temperatures.[6][13] If your compound is still moderately soluble in the cold solvent, you will lose a significant portion of your product. Refer to the solvent screening protocol below to find a more optimal system.

-

Washing Technique: When washing the collected crystals in the filter funnel, always use a minimal amount of ice-cold solvent.[6] Using room temperature or warm solvent will redissolve some of your purified product.

-

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound?

An ideal solvent should:

-

Completely dissolve the compound when hot (at or near its boiling point).[5]

-

Render the compound poorly soluble or insoluble when cold (at room temperature and in an ice bath).[5]

-

Not react chemically with the compound.[5]

-

Either dissolve impurities completely even when cold, or not dissolve them at all, allowing for their removal by filtration.[13]

-

Have a boiling point below the melting point of the compound to prevent oiling out.[13]

-

Be volatile enough to be easily removed from the final crystals during drying.[14]